

An In-depth Technical Guide to the Active Ingredient of Busan 77

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core active ingredient in the biocide Busan 77: Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride]. This polymeric quaternary ammonium compound, commonly known as a "polyquat" or WSCP, is a broad-spectrum microbicide utilized for controlling the growth of algae, bacteria, and fungi in various industrial water systems.

Chemical and Physical Properties

The active ingredient is a cationic polymer notable for its high water solubility and effectiveness across a range of pH levels. Unlike traditional quaternary ammonium compounds, it is a non-foaming agent, which is advantageous in recirculating water systems[1].



Property	Value	Reference(s)	
Chemical Name	Poly[oxyethylene(dimethylimini o)ethylene(dimethyliminio)ethyl ene dichloride]	[1]	
Synonyms	WSCP, Polyquat, Polixetonium chloride	[2][3][4]	
CAS Number	31512-74-0	[1][3]	
Appearance	Clear to slightly hazy, yellow to amber liquid	[1][3]	
Odor	Slight, pungent	[1]	
Solubility in Water	Completely soluble	[1][3]	
Density (at 25°C)	1.15 g/mL	[1]	
pH (as supplied)	6.0 - 8.0	[1][3]	
Flash Point	> 100 °C (> 212 °F)	00 °C (> 212 °F) [1][3]	
Boiling Point	> 100 °C (> 212 °F) [3]		
Stability	Stable over a broad pH range of 6.0 – 10.0	[1]	

Mechanism of Action

As a cationic polymer, the biocidal activity of

Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] is primarily membrane-active[5][6]. The mechanism involves a multi-step process targeting the microbial cell envelope.

• Adsorption: The positively charged quaternary ammonium groups along the polymer backbone are electrostatically attracted to the negatively charged components of microbial cell walls and membranes (e.g., phospholipids, teichoic acids)[6][7][8].



- Membrane Disruption: Following adsorption, the polymer disrupts the cytoplasmic membrane's structural integrity. This interaction leads to disorganization of the lipid bilayer[5].
- Leakage of Cellular Contents: The compromised membrane loses its selective permeability, resulting in the leakage of essential low-molecular-weight intracellular components, such as ions (K+), metabolites, and RNA[5].
- Cell Lysis: Ultimately, the extensive damage to the cell membrane and loss of critical components leads to cell lysis and death[5].

The polymeric nature of this compound enhances its biocidal efficacy compared to monomeric quaternary ammonium compounds due to a higher cationic charge density, which promotes stronger and more extensive interaction with microbial surfaces[6].

Figure 1: Mechanism of action for the polymeric quaternary ammonium compound.

Antimicrobial Efficacy

The active ingredient demonstrates broad-spectrum activity. Efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that prevents visible growth of a microorganism.



Target Organism	Туре	Minimum Inhibitory Concentration (MIC, ppm of product)	Reference(s)
Enterobacter aerogenes	Bacteria	5 - 10	[2]
Escherichia coli	Bacteria	10 - 30	[2]
Pseudomonas aeruginosa	Bacteria	30 - 60	[2]
Staphylococcus aureus	Bacteria	2 - 5	[2]
Aspergillus niger	Fungi	40 - 60	[2]
Penicillium pinophilum	Fungi	20 - 30	[2]
Chlorella pyrenoidosa	Algae	1.0 - 3.0	[2]
Phormidium inundatum	Algae	0.5 - 1.5	[2]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of the polyquat biocide against bacterial and fungal strains.

4.1.1 Materials

- Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] stock solution (e.g., 1000 ppm).
- Sterile 96-well microtiter plates.
- Target microbial strains (e.g., Pseudomonas aeruginosa ATCC 15442).



- Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
- Sterile deionized water or buffer for dilutions.
- Spectrophotometer or microplate reader.
- Incubator.

4.1.2 Methodology

- Inoculum Preparation: Culture the target microorganism on an appropriate agar plate for 18-24 hours at 35-37°C (for bacteria) or 25-28°C for 2-5 days (for fungi). Suspend colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Serial Dilution: Prepare serial two-fold dilutions of the biocide stock solution in the 96-well plate using the appropriate growth medium. For example, add 100 μL of media to wells 2 through 12. Add 200 μL of the starting biocide concentration to well 1. Transfer 100 μL from well 1 to well 2, mix, then transfer 100 μL from well 2 to well 3, and so on, discarding the final 100 μL from well 11. Well 12 serves as a positive growth control (no biocide).
- Inoculation: Add 100 μ L of the prepared microbial inoculum to each well (wells 1-12), bringing the total volume to 200 μ L.
- Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 48-72 hours for fungi.
- Result Interpretation: The MIC is determined as the lowest concentration of the biocide at
 which there is no visible turbidity (growth) in the well. This can be assessed visually or by
 measuring the optical density (OD) at 600 nm with a microplate reader.

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.



Protocol: Algaecidal Efficacy in a Simulated Aquatic System

This protocol describes a method to evaluate the effectiveness of the polyquat biocide against common algae in a laboratory setting.

4.2.1 Materials

- Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] stock solution.
- Target algal species (e.g., Chlorella pyrenoidosa).
- Sterile algal culture medium (e.g., Modified Bristol's Solution).
- Sterile Erlenmeyer flasks (250 mL).
- Light source providing ~250 foot-candles of intensity.
- Incubator or temperature-controlled room (25-28°C).
- Hemocytometer or spectrophotometer.

4.2.2 Methodology

- System Preparation: Dispense 100 mL of sterile algal culture medium into each Erlenmeyer flask.
- Biocide Addition: Add the appropriate volume of biocide stock solution to the flasks to achieve the desired test concentrations (e.g., 0.5, 1.0, 2.0, 5.0 ppm). Include a control flask with no biocide.
- Inoculation: Inoculate each flask (including the control) with a sufficient volume of a mature algal culture to achieve an initial cell density of approximately 1×10^4 cells/mL.
- Incubation: Place the flasks in an incubator at 25-28°C under a light source with a defined light/dark cycle (e.g., 12 hours light / 12 hours dark) for 14-21 days. Swirl the flasks daily to ensure uniform suspension.



- Efficacy Assessment: At regular intervals (e.g., day 0, 7, 14, 21), assess the algal growth. This can be done by:
 - Visual Observation: Record the presence of green coloration or algal mats.
 - Cell Count: Use a hemocytometer to count the number of viable algal cells.
 - Chlorophyll Measurement: Measure absorbance at 680 nm as an indicator of chlorophyll content and biomass.
- Result Interpretation: Compare the growth in the treated flasks to the control flask. Effective algaecidal activity is indicated by a significant reduction or complete absence of algal growth.

Synthesis Pathway

The polymer is synthesized via a condensation polymerization reaction. A key patented method involves the reaction of N,N,N',N'-tetramethylethylenediamine with bis(2-chloroethyl) ether in an aqueous medium[9].

Figure 3: Simplified synthesis pathway of the active ingredient.

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